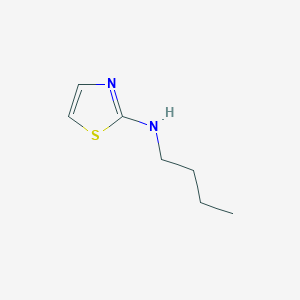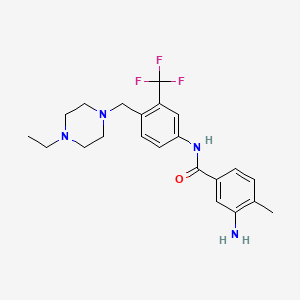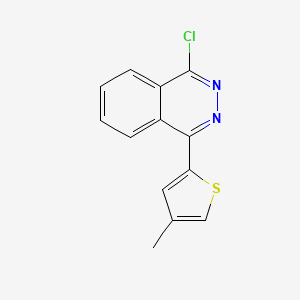
Sodium cinnamate
Übersicht
Beschreibung
Sodium cinnamate is an organic compound with the molecular formula C₉H₇NaO₂. It is the sodium salt form of cinnamic acid, which is a white crystalline compound that is slightly soluble in water and freely soluble in many organic solvents. Cinnamic acid itself is classified as an unsaturated carboxylic acid and occurs naturally in a number of plants. The sodium salt form is often used to enhance the solubility and stability of cinnamic acid in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium cinnamate can be synthesized through several methods. One common method involves the neutralization of cinnamic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where cinnamic acid is dissolved in water and then reacted with an equimolar amount of sodium hydroxide to form the sodium salt.
Industrial Production Methods: On an industrial scale, cinnamic acid sodium salt can be produced by the Perkin reaction, which involves the condensation of benzaldehyde with acetic anhydride in the presence of sodium acetate. The resulting cinnamic acid is then neutralized with sodium hydroxide to form the sodium salt. This method is favored for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium cinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and benzoic acid.
Reduction: It can be reduced to form hydrocinnamic acid.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid.
Major Products:
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Hydrocinnamic acid.
Substitution: Various substituted cinnamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium cinnamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of flavors, fragrances, and cosmetics.
Wirkmechanismus
The mechanism of action of cinnamic acid sodium salt involves several pathways:
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell lysis.
Antioxidant Activity: It donates electrons to neutralize free radicals, preventing oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
Sodium cinnamate can be compared with other similar compounds, such as:
Benzoic Acid Sodium Salt:
Phenylacetic Acid Sodium Salt: Both compounds have antimicrobial properties, but cinnamic acid sodium salt is more commonly used in the synthesis of pharmaceuticals.
Phenylpropanoic Acid Sodium Salt: Both compounds are used in organic synthesis, but cinnamic acid sodium salt is more versatile due to its unsaturated structure.
Eigenschaften
Molekularformel |
C9H7NaO2 |
|---|---|
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
sodium;3-phenylprop-2-enoate |
InChI |
InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
DXIHILNWDOYYCH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B8797883.png)







![5-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8797966.png)



